

Spectroscopic Characterization of 3-Bromo-2-alkoxypyridines: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-2-propoxypyridine*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-bromo-2-alkoxypyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific data for **3-Bromo-2-propoxypyridine**, this document focuses on the closely related analogue, 3-Bromo-2-methoxypyridine, as a representative example. The presented data and methodologies offer a strong predictive framework for understanding the spectroscopic properties of **3-Bromo-2-propoxypyridine**. The primary expected difference in the spectra of the propoxy derivative would be the presence of signals corresponding to the additional ethyl group in the NMR spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Bromo-2-methoxypyridine.

Table 1: ^1H NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Note: While a general ^1H NMR spectrum for 3-Bromo-2-methoxypyridine is mentioned in search result[1], specific chemical shift and coupling constant values were not available. For **3-Bromo-2-propoxypyridine**, one would expect to see signals for the propyl group protons (-OCH₂CH₂CH₃) in addition to the pyridine ring protons.

Table 2: ^{13}C NMR Spectroscopic Data for 3-Bromo-2-methoxypyridine

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: Specific ^{13}C NMR data for 3-Bromo-2-methoxypyridine was not found. For **3-Bromo-2-propoxypyridine**, characteristic signals for the three distinct carbon atoms of the propoxy group would be observed in addition to the five signals from the pyridine ring.

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-methoxypyridine

Wavenumber (cm^{-1})	Intensity	Assignment
Data not explicitly found in search results		

Note: While the availability of an IR spectrum is indicated[1], specific peak assignments were not provided. The IR spectrum of **3-Bromo-2-propoxypyridine** would be expected to show characteristic C-H stretching vibrations from the alkyl chain, C-O ether stretching, and C-Br stretching, in addition to the aromatic C-H and C=C/C=N ring vibrations.

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-methoxypyridine

m/z	Relative Intensity (%)	Assignment
188.02	Data not explicitly found	[M] ⁺ (Molecular Ion)

Note: The molecular weight of 3-Bromo-2-methoxypyridine is 188.02 g/mol [2][3]. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. For **3-Bromo-2-propoxypyridine** (C₈H₁₀BrNO), the expected molecular weight would be approximately 216.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

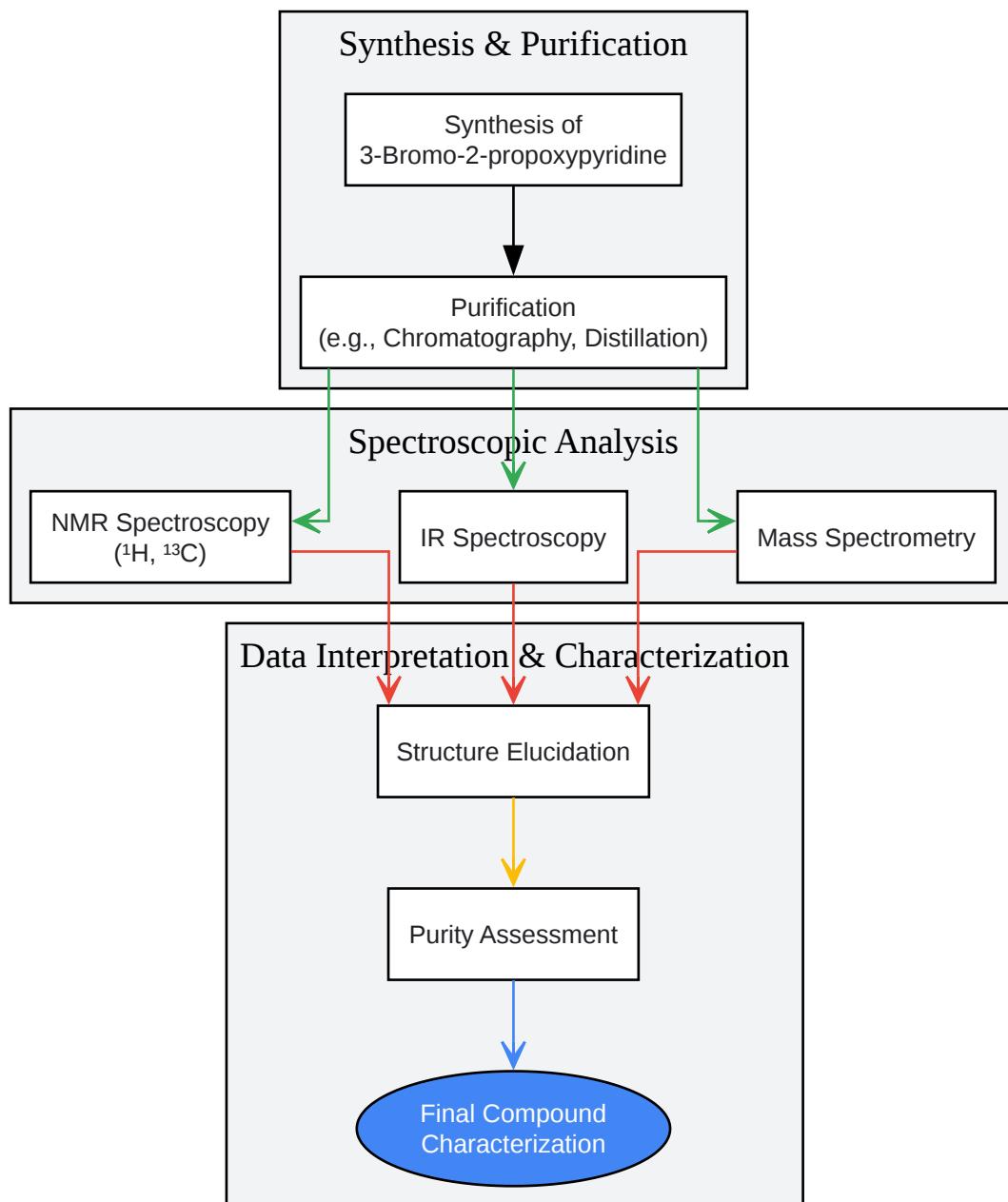
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with

a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **3-Bromo-2-propoxypyridine**.



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